2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251545-38-6
VCID: VC5580503
InChI: InChI=1S/C19H21N5OS/c1-12-5-13(2)7-16(6-12)22-18(25)10-26-19-9-17(20-11-21-19)24-15(4)8-14(3)23-24/h5-9,11H,10H2,1-4H3,(H,22,25)
SMILES: CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

CAS No.: 1251545-38-6

Cat. No.: VC5580503

Molecular Formula: C19H21N5OS

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide - 1251545-38-6

Specification

CAS No. 1251545-38-6
Molecular Formula C19H21N5OS
Molecular Weight 367.47
IUPAC Name N-(3,5-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H21N5OS/c1-12-5-13(2)7-16(6-12)22-18(25)10-26-19-9-17(20-11-21-19)24-15(4)8-14(3)23-24/h5-9,11H,10H2,1-4H3,(H,22,25)
Standard InChI Key SEZHRLLSQWWECG-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is derived from its core structure: N-(3,5-dimethylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. Its molecular formula is C₂₀H₂₂N₆OS, with a molecular weight of 394.49 g/mol . The structure integrates a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety at the 4-position, connected via a thioether bridge to an acetamide group bearing a 3,5-dimethylphenyl substituent.

Structural Features

Key structural components include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 3,5-Dimethylpyrazole: A five-membered heterocycle with two methyl groups at positions 3 and 5, contributing to steric bulk and hydrophobic interactions.

  • Thioether linkage (-S-): Enhances metabolic stability compared to oxygen ethers.

  • Acetamide group: Provides hydrogen-bonding capacity, critical for target engagement .

The compound’s three-dimensional conformation is stabilized by π-π stacking between aromatic rings and van der Waals interactions from methyl groups .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrazole-pyrimidine coupling: 3,5-Dimethylpyrazole is reacted with 4,6-dichloropyrimidine under basic conditions to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

  • Thioether formation: The amine intermediate undergoes nucleophilic substitution with 2-chloroacetamide derivatives in the presence of thiourea to introduce the thioether bridge.

  • Acetamide functionalization: The final step couples the thiolated pyrimidine with 3,5-dimethylphenylacetyl chloride via amide bond formation .

Reaction conditions:

  • Temperature: 80–100°C for coupling steps.

  • Catalysts: Triethylamine or DMAP for amidation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Analytical Characterization

TechniqueKey Findings
NMR¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, pyrazole-CH₃), 2.32 (s, 6H, phenyl-CH₃), 3.89 (s, 2H, -SCH₂-).
HPLCRetention time: 12.4 min (C18 column, 70:30 acetonitrile/water) .
Mass SpecESI-MS m/z: 395.2 [M+H]⁺ (calculated 394.49).

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
SolubilitySoluble in DMSO (50 mg/mL), sparingly soluble in water (<1 mg/mL).
logPPredicted 3.2 (Schrödinger software), indicating moderate lipophilicity .
Thermal StabilityDecomposes at 218°C (TGA analysis) .

Reactivity

  • Nucleophilic sites: Pyrimidine N1 and pyrazole N2 participate in hydrogen bonding.

  • Electrophilic sites: Acetamide carbonyl (C=O) and thioether sulfur susceptible to oxidation.

Biological Activity and Mechanisms

Preclinical Evidence

Study ModelFindingsSource
In vitro (HeLa)IC₅₀ = 8.2 µM for cell proliferation inhibition.
Molecular DockingΔG = -9.4 kcal/mol for VEGFR-2 binding .

Applications and Future Directions

Industrial Synthesis Challenges

  • Scalability: Thioether formation requires optimized sulfur handling to minimize byproducts.

  • Cost efficiency: 3,5-Dimethylphenyl precursors are synthetically demanding (~$450/g) .

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